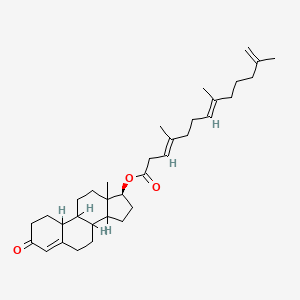

![molecular formula C37H50N2O10 B1237733 [(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B1237733.png)

[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chimeric small nucleolar RNA-TAR decoy is a synthetic RNA molecule designed to inhibit the replication of the Human Immunodeficiency Virus (HIV). It achieves this by mimicking the transactivation response (TAR) element, which is a critical component in the HIV replication process. By binding to the Tat protein, which is essential for HIV transcription, the chimeric RNA decoy effectively disrupts the virus’s ability to replicate .

Preparation Methods

The preparation of chimeric small nucleolar RNA-TAR decoy involves several steps:

Chemical Reactions Analysis

Chimeric small nucleolar RNA-TAR decoy primarily undergoes the following types of reactions:

Binding Reactions: The RNA decoy binds to the Tat protein, preventing it from interacting with the TAR element on the HIV RNA.

Common Reagents and Conditions: The synthesis of the RNA decoy involves the use of phosphoramidite reagents and solid-phase synthesis conditions.

Major Products Formed: The primary product of these reactions is the inhibition of HIV replication, as the Tat protein is sequestered by the RNA decoy.

Scientific Research Applications

Chimeric small nucleolar RNA-TAR decoy has several scientific research applications:

Mechanism of Action

The mechanism of action of chimeric small nucleolar RNA-TAR decoy involves the following steps:

Binding to Tat Protein: The RNA decoy binds to the Tat protein, which is essential for the transactivation of HIV transcription.

Inhibition of HIV Transcription: By binding to Tat, the RNA decoy prevents the Tat protein from interacting with the TAR element on the HIV RNA, thereby inhibiting the transcription of the viral genome.

Molecular Targets and Pathways: The primary molecular target is the Tat protein, and the pathway involved is the inhibition of HIV transcription within the nucleoli of human cells.

Comparison with Similar Compounds

Chimeric small nucleolar RNA-TAR decoy is unique in its ability to localize to the nucleoli and specifically target the Tat protein. Similar compounds include:

TAR RNA Decoys: These are simpler RNA molecules that also bind to the Tat protein but do not have the nucleolar localization properties of the chimeric RNA.

Tat Binding Aptamers: These are RNA molecules evolved in vitro to bind to the Tat protein with high affinity.

Properties

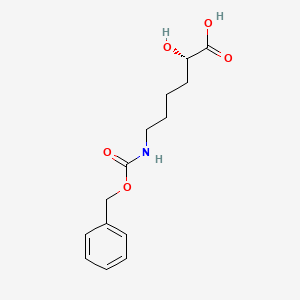

Molecular Formula |

C37H50N2O10 |

|---|---|

Molecular Weight |

682.8 g/mol |

IUPAC Name |

[(8R,9R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate |

InChI |

InChI=1S/C37H50N2O10/c1-7-38-17-34(18-49-32(42)20-10-8-9-11-23(20)39-26(40)14-19(2)31(39)41)13-12-25(46-4)36-22-15-21-24(45-3)16-35(43,27(22)28(21)47-5)37(44,33(36)38)30(48-6)29(34)36/h8-11,19,21-22,24-25,27-30,33,43-44H,7,12-18H2,1-6H3/t19?,21?,22?,24?,25?,27?,28?,29?,30-,33?,34?,35+,36?,37-/m0/s1 |

InChI Key |

XLTANAWLDBYGFU-SCAXRLHISA-N |

Isomeric SMILES |

CCN1CC2(CCC(C34C2[C@@H]([C@](C31)([C@]5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |

Synonyms |

methyllycaconitine methyllycaconitine hydrochloride methyllycaconitine hydroiodide |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

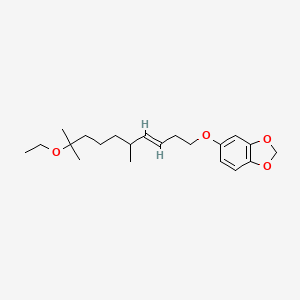

![magnesium;methyl (3R,21S,22S)-16-ethenyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-23,25-diazonia-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),11,13,15,17,19-decaene-3-carboxylate](/img/structure/B1237651.png)

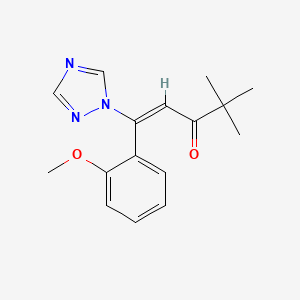

![(6R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237655.png)

![[4-[(2S,4R,6S)-2-[4-(aminomethyl)phenyl]-6-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-1,3-dioxan-4-yl]phenyl]methanol](/img/structure/B1237665.png)

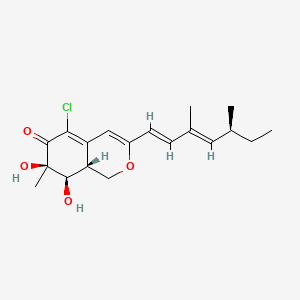

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,12aR)-10-[(3R,4S,5S)-4,5-dihydroxy-3-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1237666.png)

![6-[(5-Bromo-3-phenyl-1H-indole-2-carbonyl)-hydrazonomethyl]-2,3-dimethoxy-benzoic acid](/img/structure/B1237671.png)

![(6R)-1-(Hydroxymethyl)-3,9-dimethoxy-4,7,8-trihydroxy-6,12-dimethyl-6alpha,12alpha-epoxy-11,12-dihydro-6H-dibenzo[b,f]oxocin-11-one](/img/structure/B1237673.png)